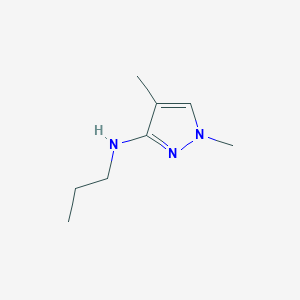![molecular formula C11H16N2O6 B11735800 1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11735800.png)
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that belongs to the class of nucleosides This compound is structurally characterized by a tetrahydropyrimidine ring fused with a methoxyoxolan moiety
准备方法
The synthesis of 1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxolan ring: This step involves the cyclization of a suitable precursor, such as a sugar derivative, to form the oxolan ring.
Introduction of the methoxy group: The methoxy group is introduced through a methylation reaction using reagents like methyl iodide in the presence of a base.
Formation of the tetrahydropyrimidine ring: This step involves the condensation of the oxolan derivative with a suitable amine or amide precursor under acidic or basic conditions.
Hydroxylation and hydroxymethylation:
Industrial production methods often involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反应分析
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs and as a model compound for studying nucleoside chemistry.
Biology: The compound is studied for its role in various biological processes, including DNA and RNA synthesis, and as a potential inhibitor of enzymes involved in nucleic acid metabolism.
Medicine: It has potential therapeutic applications as an antiviral, anticancer, and antimicrobial agent due to its ability to interfere with nucleic acid synthesis and function.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and biotechnology products.
作用机制
The mechanism of action of 1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with various molecular targets and pathways:
Enzyme inhibition: The compound acts as an inhibitor of enzymes involved in nucleic acid metabolism, such as DNA polymerase and ribonucleotide reductase, by binding to their active sites and preventing substrate binding.
DNA/RNA incorporation: It can be incorporated into DNA or RNA during synthesis, leading to chain termination or mutations that disrupt normal cellular processes.
Signal transduction: The compound can modulate signal transduction pathways involved in cell proliferation, apoptosis, and immune response, contributing to its therapeutic effects.
相似化合物的比较
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be compared with other similar compounds, such as:
Uridine: A naturally occurring nucleoside with a similar structure but lacking the methoxy group. Uridine is involved in various metabolic processes and has therapeutic applications in neuroprotection and cognitive enhancement.
Cytidine: Another nucleoside with a similar structure but containing an amino group instead of a methoxy group. Cytidine is a key component of RNA and has applications in cancer therapy and antiviral treatments.
Thymidine: A nucleoside with a similar structure but containing a methyl group instead of a methoxy group. Thymidine is essential for DNA synthesis and is used in antiviral and anticancer therapies.
属性
分子式 |
C11H16N2O6 |
|---|---|
分子量 |
272.25 g/mol |
IUPAC 名称 |
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c1-12-7(15)3-4-13(11(12)17)10-9(18-2)8(16)6(5-14)19-10/h3-4,6,8-10,14,16H,5H2,1-2H3/t6-,8+,9-,10-/m1/s1 |
InChI 键 |
OTFGHFBGGZEXEU-XCWAXFADSA-N |
手性 SMILES |
CN1C(=O)C=CN(C1=O)[C@H]2[C@@H]([C@H]([C@H](O2)CO)O)OC |
规范 SMILES |
CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B11735718.png)

amine](/img/structure/B11735724.png)
![1-(butan-2-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11735729.png)
![{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11735731.png)
![N-[(1-Methyl-1H-pyrrol-2-YL)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11735743.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11735747.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11735756.png)
![heptyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735767.png)
![[(3-cyclopropyl-1-propyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11735773.png)
![(3-methoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11735778.png)
![2-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11735784.png)

![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11735791.png)
